4-n-Pentyl-2-methyl-phenol
Description
Structurally, it combines hydrophobic alkyl chains with the reactive phenolic hydroxyl group, making it relevant in applications such as surfactants, polymer stabilizers, or intermediates in organic synthesis . Its physicochemical properties—such as solubility, boiling point, and acidity—are influenced by the electron-donating methyl group and the steric bulk of the pentyl chain.
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methyl-4-pentylphenol |
InChI |
InChI=1S/C12H18O/c1-3-4-5-6-11-7-8-12(13)10(2)9-11/h7-9,13H,3-6H2,1-2H3 |
InChI Key |
CISMOVHYWWRGQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-n-Pentyl-2-methyl-phenol, along with their properties and distinctions:
Key Comparisons:
This effect is analogous to 2-methyl-4-(3-methylpentan-3-yl)phenol, where branching further limits molecular interactions . The pentyl chain increases hydrophobicity, similar to 4-Pentylphenol, but the additional methyl group may slightly elevate the boiling point due to increased molecular weight and surface area.
Acidity: The methyl group at the ortho position is electron-donating, which could raise the pKa of this compound compared to p-Cresol (4-Methylphenol, pKa ~10.3). However, this effect is less pronounced than in meta-substituted phenols .
Applications: Unlike 4-(2-Phenylethyl)phenol, which is used in perfumery due to its aromaticity, this compound’s applications likely align with non-polar industrial uses, such as plasticizers or surfactant precursors, similar to 4-Pentylphenol .
Research Findings and Methodologies
- Computational Studies: Density Functional Theory (DFT) methods, as referenced in , are critical for predicting the electronic structure and reactivity of alkylphenols.
- Synthesis Challenges: Steric hindrance from the 2-methyl group may complicate synthetic routes, requiring catalysts or elevated temperatures, as seen in branched alkylphenol syntheses .
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